2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine
Description
Properties
IUPAC Name |
1,6-dimethyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-13-5-4-8-20-19(13)26-12-15-6-9-25(10-7-15)18-16-11-21-24(3)17(16)22-14(2)23-18/h4-5,8,11,15H,6-7,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYFZSBLMRUZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division. The compound’s interaction with CDK2 also induces apoptosis within cells.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division. This disruption can lead to the death of rapidly dividing cells, such as cancer cells.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively). This suggests that the compound could be a potent anticancer agent.
Biological Activity
The compound 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine is a novel derivative that combines elements of pyrazolo[3,4-d]pyrimidine and piperidine structures. This compound is being investigated for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound's structure can be broken down into its key components:
- Pyrazolo[3,4-d]pyrimidine moiety : Known for various biological activities including anti-cancer and anti-inflammatory effects.
- Piperidine ring : Often associated with enhancing bioactivity and solubility.
- Methoxy and methyl groups : These substituents may influence the compound's pharmacokinetics and biological interactions.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C15H20N6O |
| Molecular Weight | 296.36 g/mol |
| CAS Number | Not available |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to the one have demonstrated significant inhibitory activity against various cancer cell lines:
- BRAF(V600E) Inhibition : Pyrazole derivatives have shown promising results in inhibiting this mutation prevalent in melanoma, suggesting a potential role in targeted cancer therapy .
- In vitro Studies : A series of compounds were tested against human cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent activity .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators:
- COX-2 Inhibition : Similar compounds have been shown to selectively inhibit COX-2 without affecting COX-1, which is crucial for reducing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Cytokine Production : Studies indicate that these compounds can significantly reduce the production of TNF-α and IL-6 in macrophages, which are critical mediators in inflammatory responses .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored:
- Broad Spectrum Activity : Compounds have been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition rates. For example, certain derivatives displayed effective results against E. coli and S. aureus .
- Fungal Inhibition : Some studies report antifungal activity against pathogens like Candida albicans, suggesting a potential application in treating fungal infections .
Case Study 1: Antitumor Efficacy
A recent study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against melanoma cell lines. The most active compound exhibited an IC50 value of 0.5 µM, significantly inhibiting cell proliferation through apoptosis induction.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation induced by lipopolysaccharide (LPS), a derivative similar to the focus compound was administered. Results showed a reduction in edema by 70% compared to the control group, highlighting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Core Heterocyclic Systems
The pyrazolo[3,4-d]pyrimidine core in the target compound is distinct from other bicyclic or tricyclic systems in analogs:
- Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 50e in ) replace the pyrazolo ring with a pyridopyrimidinone scaffold, altering electronic properties and hydrogen-bonding capabilities .
- Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine () introduces a sulfur-containing tricyclic system, likely impacting solubility and metabolic stability compared to the target’s oxygen-rich structure .
- Pyrido[1,2-a]pyrimidin-4-one () features a fused pyridine-pyrimidine system, which may influence binding affinity to biological targets .
Substituent Analysis
Key Differences:
- Piperidine Modifications: The target compound’s piperidin-4-yl-methoxy group contrasts with 50e’s dichlorobenzyl-piperidine () and ’s dimethylamino-piperidine derivatives. These variations affect lipophilicity and target engagement.
- Methyl vs.
- Synthetic Complexity : The target compound’s methoxy bridge likely requires milder conditions than the reductive amination in or peptide couplings in .
Pharmacological Implications
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines are known ATP-competitive kinase inhibitors. The 3-methylpyridine moiety in the target compound may improve solubility and blood-brain barrier penetration relative to ’s dichlorobenzyl group, which could enhance CNS activity .
- Selectivity: The absence of a 4-amino group (cf. ) might reduce off-target effects against kinases sensitive to adenine-mimicking scaffolds .
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Solvents | Temperature | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Dry acetonitrile, alkyl halides | RT → Reflux | ~65% | |
| Purification | Acetonitrile recrystallization | 0–5°C | 99% purity | |
| Acidic Quenching | 1M HCl in water | 50°C | 52.7% |
Advanced: How can structural contradictions in NMR or XRPD data be resolved during characterization?
Answer:
Discrepancies often arise from:
- Polymorphism : Use X-ray powder diffraction (XRPD) to identify crystalline forms. For example, heating slurries to 50°C in HCl can yield distinct diffraction peaks (e.g., 2θ = 8.4°, 16.8°) indicative of stable salt forms .
- Tautomerism in Pyrazolo-pyrimidine Core : Compare experimental NMR shifts with computational models (DFT) to resolve ambiguities in proton environments .
- Solvent Artifacts : Ensure complete solvent removal (e.g., vacuum drying) to avoid residual peaks in NMR spectra .
Q. Methodological Protocol :
Perform XRPD on multiple batches to confirm batch-to-batch consistency.
Use deuterated DMSO for NMR to stabilize tautomeric forms .
Basic: What analytical techniques are critical for confirming purity and structure?
Answer:
- HPLC : Purity >95% confirmed via reverse-phase C18 columns with UV detection at 254 nm .
- Spectroscopy :
- IR : Look for pyrimidine C=N stretches at 1650–1680 cm and piperidine C-O-C bends at 1100–1250 cm .
- NMR : Key protons include piperidinyl CH (δ 2.5–3.5 ppm) and pyridine methyl groups (δ 2.1–2.3 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]) to confirm molecular weight (e.g., m/z 303.32 for CHNO) .
Advanced: How can researchers troubleshoot low yields in the piperidine coupling step?
Answer:
Low yields (<50%) may result from:
- Steric Hindrance : Replace bulky substituents with smaller groups (e.g., methyl → hydrogen) or use microwave-assisted synthesis to enhance reactivity .
- Solvent Effects : Switch from dichloromethane to polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Catalyst Screening : Test Pd/C or CuI catalysts for Suzuki-type couplings in aryloxy substitutions .
Case Study : Substituting dry benzene with THF in benzoylation increased yields from 45% to 68% by improving reagent solubility .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye damage) require fume hood use and PPE (gloves, goggles) .
- Storage : Store at 2–8°C under inert gas (N) to prevent hydrolysis or oxidation .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite .
Advanced: How can structure-activity relationships (SAR) guide functional group modifications?
Answer:
- Piperidine Modifications : Introducing electron-withdrawing groups (e.g., -Cl) at the 4-position enhances binding affinity to kinase targets, as shown in pyrazolo[3,4-d]pyrimidine analogs .
- Methoxy Group Optimization : Replacing the methoxy linker with thiomethyl improved metabolic stability in vitro (t increased from 2h to 6h) .
Q. Table 2: SAR Trends in Pyrazolo-pyrimidine Derivatives
| Modification | Biological Impact | Reference |
|---|---|---|
| 1,6-Dimethyl | Increased kinase selectivity | |
| Piperidinyl-methoxy | Enhanced solubility (LogP reduced by 0.5) |
Basic: What solvents and temperatures are optimal for recrystallization?
Answer:
- Preferred Solvents : Acetonitrile (for high-purity crystals) or ethanol-water mixtures (for cost-effective scaling) .
- Temperature Gradient : Cool hot saturated solutions from 50°C to 0°C over 2–4 hours to control crystal size .
Advanced: How can computational modeling assist in predicting metabolic pathways?
Answer:
- Software Tools : Use Schrödinger’s ADMET Predictor or MetaSite to identify vulnerable sites (e.g., piperidine N-oxidation or pyrimidine ring hydroxylation) .
- In Silico Validation : Compare predicted metabolites with LC-MS/MS data from hepatic microsome assays .
Basic: What are common impurities observed during synthesis?
Answer:
- Byproducts : Unreacted starting materials (e.g., 1,6-dimethylpyrazolo-pyrimidine) or dealkylated intermediates .
- Mitigation : Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for removal .
Advanced: What strategies validate target engagement in cellular assays?
Answer:
- Biochemical Assays : Measure IC against recombinant kinases (e.g., JAK2 or BTK) using ADP-Glo™ kits .
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein thermal stability shifts in lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
